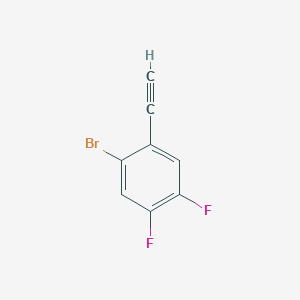
1-Bromo-2-ethynyl-4,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethynyl-4,5-difluorobenzene is a halogenated aromatic compound with the molecular formula C8H3BrF2 and a molecular weight of 217.01 g/mol . This compound is characterized by the presence of bromine, ethynyl, and two fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-4,5-difluorobenzene can be synthesized through various methods. One common approach involves the bromination of 2-ethynyl-4,5-difluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethynyl-4,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions like Sonogashira coupling, forming carbon-carbon bonds with aryl or vinyl halides in the presence of palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, THF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), copper iodide, bases (e.g., triethylamine), solvents (e.g., toluene, DMF).
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ethanol, ether).
Major Products:
Substitution Reactions: Substituted benzene derivatives.
Coupling Reactions: Biaryl or alkyne derivatives.
Oxidation and Reduction Reactions: Ketones, carboxylic acids, alkanes, or alkenes.
Scientific Research Applications
1-Bromo-2-ethynyl-4,5-difluorobenzene has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-4,5-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions . The bromine atom and ethynyl group facilitate these reactions by providing reactive sites for nucleophiles and catalysts. The compound’s effects are mediated through the formation of intermediates and transition states that lead to the desired products.
Comparison with Similar Compounds
1-Bromo-2,4-difluorobenzene: Similar structure but lacks the ethynyl group, leading to different reactivity and applications.
2,5-Difluorobromobenzene: Similar halogenation pattern but different substitution positions, affecting its chemical behavior.
1-Bromo-3,5-difluorobenzene: Different substitution pattern, influencing its reactivity and use in synthesis.
Uniqueness: 1-Bromo-2-ethynyl-4,5-difluorobenzene is unique due to the presence of both ethynyl and bromine groups, which provide distinct reactivity and versatility in organic synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in research and industry.
Properties
IUPAC Name |
1-bromo-2-ethynyl-4,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-3-7(10)8(11)4-6(5)9/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHPTDWJPTUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1Br)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














